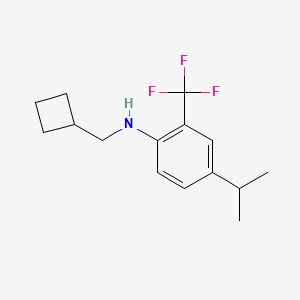

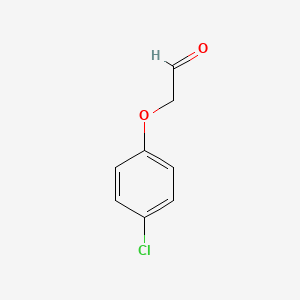

![molecular formula C20H18O6 B2667720 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate CAS No. 384363-23-9](/img/structure/B2667720.png)

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzofuran, which is a type of aromatic organic compound . Benzofurans are known to have a wide range of applications in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzofuran derivatives can be synthesized through various methods. One such method involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid . The synthesized aldehydes then interact with esters of β-keto acids and hetarylacetonitriles to produce furocoumarin-1-carboxylic acids derivatives .Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activity

The design and synthesis of 3-arylaminobenzofuran derivatives, including compounds with structural similarities to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate, have been investigated for their anticancer and antiangiogenic activities. These compounds have demonstrated significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, induction of apoptosis, and potent vascular disrupting properties in vitro and in vivo. The promising compound from this series, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan, showed nanomolar concentrations effective against cancer cell growth and had comparable in vivo antitumor activity to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Synthesis Techniques

Iodocyclization of ethoxyethyl ethers to alkynes has been utilized as a broadly applicable synthesis method for 3-iodobenzo[b]furans, offering a versatile approach to the construction of benzo[b]furan compounds with various substituents. This technique demonstrates the mechanism of iodocyclization and its efficacy in generating a wide variety of 3-iodobenzo[b]furans with good to excellent yields (Okitsu et al., 2008).

Bioactive Compound Synthesis

Research on synthesizing potentially bioactive compounds from visnaginone, a compound structurally related to this compound, has led to the development of various derivatives with potential bioactivity. These studies highlight the versatility of benzo[b]furan compounds as starting points for synthesizing a range of molecules with potential therapeutic applications (Abdel Hafez et al., 2001).

Photocatalytic Applications

The development of photochemical methodologies for synthesizing fluorinated heterocyclic compounds, including 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, underscores the application of benzo[b]furan derivatives in photocatalysis and the synthesis of fluorinated compounds. These methodologies highlight the potential for benzo[b]furan derivatives in creating compounds with unique properties for various applications (Buscemi et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-9-8-15(11-16(17)18)26-19(21)13-6-5-7-14(10-13)23-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQLFKYAUNIWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

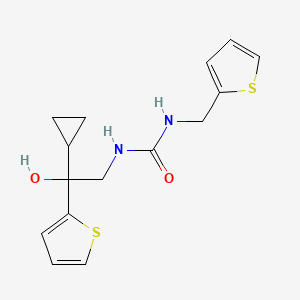

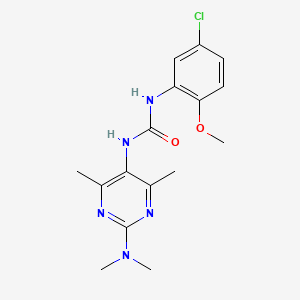

![Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2667637.png)

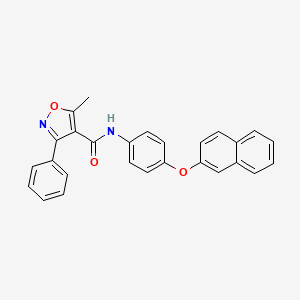

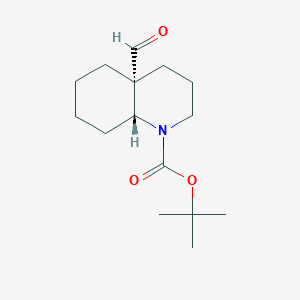

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)

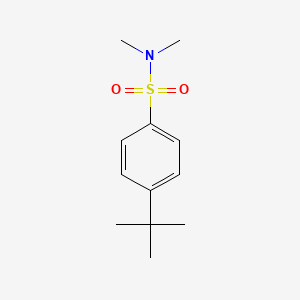

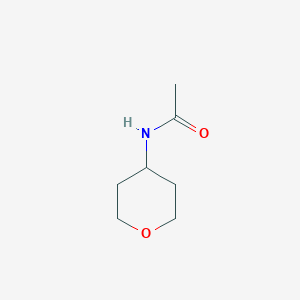

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)

![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)

![6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667658.png)